molecular formula C13H10FNO4S B1310444 Benzoicacid, 3-[[(2-fluorophenyl)sulfonyl]amino]- CAS No. 612041-66-4

Benzoicacid, 3-[[(2-fluorophenyl)sulfonyl]amino]-

Cat. No. B1310444
M. Wt: 295.29 g/mol
InChI Key: DVRJXOUAZDPBSW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “Benzoicacid, 3-[[(2-fluorophenyl)sulfonyl]amino]-” is C13H10 F N O4S, and its molecular weight is 295.28600 .


Chemical Reactions Analysis

While specific chemical reactions involving “Benzoicacid, 3-[[(2-fluorophenyl)sulfonyl]amino]-” are not available, it’s important to note that organoboron compounds, such as pinacol boronic esters, are highly valuable building blocks in organic synthesis . They can be converted into a broad range of functional groups .


Physical And Chemical Properties Analysis

“Benzoicacid, 3-[[(2-fluorophenyl)sulfonyl]amino]-” is a white crystalline powder. More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Electrochemical Behavior and Mechanism

  • The electrochemical reduction of benzoic acid derivatives, including those with sulfo substituents, has been studied, demonstrating significant impacts on their electrochemical behavior. This research has implications for understanding the reduction processes of related compounds in aqueous solutions, leading to the formation of hydrazo compounds and amino salicylic acid ((Mandić, Nigović, & Šimunić, 2004)).

Synthesis and Chemical Reactions

  • Copper-mediated direct ortho C-H bond sulfonylation of benzoic acid derivatives with sodium sulfinates has been achieved, indicating a method for synthesizing various aryl sulfones with excellent regioselectivity. This process uses an 8-aminoquinoline moiety as a directing group, offering potential for precise chemical modifications of benzoic acid derivatives ((Liu et al., 2015)).

Antimicrobial Applications

  • Sulfonamido benzoic acids have been synthesized and evaluated for antimicrobial activities. These compounds, including 4-(substituted phenylsulfonamido)benzoic acids, have shown potential as effective antimicrobial agents ((Dineshkumar & Thirunarayanan, 2019)).
  • Schiff bases derived from 4-aminobenzoic acid have been investigated for their antibacterial properties, indicating the potential of benzoic acid derivatives in developing new antibacterial agents ((Parekh et al., 2005)).

Agricultural and Environmental Applications

  • Benzoic acid and its derivatives have been shown to induce multiple stress tolerance in plants, suggesting their use in agriculture for enhancing plant resilience to environmental stresses ((Senaratna et al., 2004)).
  • The modification of benzoic acid derivatives, such as the introduction of fluorine atoms, has led to changes in herbicidal properties. These compounds show potential for use in selective weed control in agriculture ((Hamprecht, Würzer, & Witschel, 2004)).

Biosynthesis and Metabolic Studies

  • Benzoic acid biosynthesis in plants and bacteria has been explored, providing insights into the metabolic pathways and chemical specificity of this compound and its analogs. Such studies are crucial for understanding plant and microbial metabolism ((Hertweck, Jarvis, Xiang, Moore, & Oldham, 2001)).

Safety And Hazards

While specific safety and hazard information for “Benzoicacid, 3-[[(2-fluorophenyl)sulfonyl]amino]-” is not available, it’s important to handle all chemicals with care. Always follow safety guidelines, including wearing appropriate personal protective equipment and avoiding unnecessary exposure .

properties

IUPAC Name

3-[(2-fluorophenyl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO4S/c14-11-6-1-2-7-12(11)20(18,19)15-10-5-3-4-9(8-10)13(16)17/h1-8,15H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVRJXOUAZDPBSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60408205
Record name Benzoicacid, 3-[[(2-fluorophenyl)sulfonyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoicacid, 3-[[(2-fluorophenyl)sulfonyl]amino]-

CAS RN

612041-66-4
Record name Benzoicacid, 3-[[(2-fluorophenyl)sulfonyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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